Poly(Bisphenol A carbonate) (PC) is a thermoplastic material. It is injected in molding operations and is majorly studied to understand its thermal behaviour, especially thermal degradation property. It can be synthesized by inducing supercritical CO2 to crystallinity in low molecular weight polycarbonate beads using solid-state polymerization method.
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
CAS No.: 25037-45-0
Cat. No.: VC1640430
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25037-45-0 |
|---|---|
| Molecular Formula | C16H18O5 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
| Standard InChI | InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4) |
| Standard InChI Key | XSXWYGABGYBZRM-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O |
Introduction
Chemical Identity and Classification
Carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is classified as a phenolic compound and a derivative of carbonic acid, characterized by the presence of a hydroxyphenyl group attached to a propan-2-yl group. This structural arrangement contributes significantly to its chemical behavior and reactivity patterns. The compound is identified by CAS No. 25037-45-0 and possesses a molecular formula of C16H18O5 with a molecular weight of approximately 290.31 g/mol.
The compound falls under several important chemical classifications that define its behavior:
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Phenolic compound - due to the presence of hydroxyl groups attached to aromatic rings
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Carbonic acid derivative - incorporating the carbonic acid structural element
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Aromatic compound - containing multiple aromatic ring systems
Structural Characteristics
The molecule features a distinctive structure with several key components:
The structural formula can be represented using the InChI notation:
1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4)
Alternatively, the canonical SMILES representation provides another view of the molecular structure:
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Physical and Chemical Properties
The physical and chemical properties of carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol play crucial roles in determining its behavior in various applications and reactions. These properties are fundamental to understanding how the compound interacts with other substances and its potential utility in different contexts.
Chemical Properties
The chemical behavior of carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is largely determined by its functional groups:
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The hydroxyl groups enable hydrogen bonding and increase water solubility
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The aromatic rings provide sites for electrophilic substitution reactions
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The carbonic acid portion contributes acidic properties
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The propan-2-yl bridge affects the spatial arrangement and reactivity
The compound demonstrates significant capacity for hydrogen bonding due to its hydroxyl groups, which influences its solubility profile and interactions with solvents. Its phenolic nature contributes to its mild acidity, allowing it to release protons under appropriate conditions, particularly in basic environments.
Synthesis Methods
The synthesis of carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be achieved through two primary methods, each offering distinct advantages depending on the desired application and scale of production. These methods require precise control over reaction conditions to ensure high yields and purity of the final product.
Phosgene Method
This method involves the reaction of phosgene with 4,4'-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction typically takes place in a solvent such as methylene chloride under carefully controlled temperature and pressure conditions. This approach is particularly useful for industrial-scale production but requires stringent safety measures due to the toxicity of phosgene.
The reaction proceeds through the following key steps:
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Activation of phosgene by the catalyst
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Nucleophilic attack by the phenolic groups
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Formation of carbonate linkages
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Elimination of HCl as a byproduct
Transesterification Method
The transesterification approach offers an alternative synthesis pathway that avoids the use of highly toxic phosgene. This method involves the reaction of diphenyl carbonate with 4,4'-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction is typically conducted at elevated temperatures, and the phenol byproduct is continuously removed to drive the reaction toward completion.
This method generally follows these steps:
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Initial reaction between diphenyl carbonate and the phenolic compound
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Formation of intermediate carbonates
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Continued transesterification as phenol is removed
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Polymerization to form the final product
Both synthesis methods require precise control over parameters such as:
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Temperature
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Pressure
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Concentration of reactants
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Catalyst type and loading
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Reaction time
Chemical Reactions
Carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol participates in various chemical reactions, many of which derive from its phenolic structure and the presence of multiple reactive functional groups. These reactions are crucial for modifying the compound for specific applications in materials science and organic synthesis.
Esterification
The hydroxyl groups in the compound can undergo esterification reactions with carboxylic acids or acid chlorides to form esters. These reactions typically require acidic catalysis or activation of the carboxylic acid component. The resulting esters may exhibit different physical properties, including altered solubility profiles and melting points.
Etherification
The phenolic hydroxyl groups can form ethers through reactions with alkyl halides or alcohols under appropriate conditions. These reactions usually require basic conditions to generate the more nucleophilic phenoxide anion, which then displaces the leaving group from the alkylating agent.
Oxidation
The phenolic structure makes the compound susceptible to oxidation reactions, particularly under basic conditions or in the presence of oxidizing agents. These reactions can lead to the formation of various oxidized products including quinones and other derivatives.
Polymerization
The compound can participate in polymerization reactions, particularly when incorporated into polycarbonate systems. These reactions capitalize on the bifunctional nature of the molecule, allowing for the formation of high molecular weight polymers with specific physical and chemical properties.
Biological Activities
Research indicates that carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol possesses several significant biological activities that make it potentially valuable for various biomedical applications. These activities stem from its unique structural features, particularly the phenolic groups that contribute to its interaction with biological systems.
Antioxidant Properties
The compound exhibits antioxidant activity, effectively scavenging free radicals and mitigating oxidative stress in biological systems. This property is primarily attributed to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. The antioxidant capacity may contribute to potential health benefits, including protection against oxidative damage associated with various chronic diseases.
Other Biological Activities
Applications and Future Prospects
Based on its chemical structure, properties, and biological activities, carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several current and potential applications across different fields.
Materials Science Applications
The compound plays a significant role in materials science, particularly in the development of specialized polymers and composites. Its ability to form polycarbonates makes it valuable in the production of durable, transparent materials with high impact resistance. These materials find applications in various industries, including:
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Optics and electronics
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Automotive components
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Construction materials
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Medical devices
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Consumer products
Research and Development Directions
Future research on carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol may focus on:
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Optimizing synthesis methods for higher yields and environmental sustainability
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Exploring detailed structure-activity relationships to enhance specific properties
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Investigating synergistic effects with other compounds
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Developing novel derivatives with enhanced biological or material properties
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Conducting comprehensive toxicological studies to establish safety profiles for various applications
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